Meta-Methyl Substitution Reduces Lipophilicity Relative to the Para Isomer
The meta-methyl arrangement of the target compound results in a calculated XLogP3 of 0.80, which is slightly lower than the value typically computed for the para-methyl isomer (XLogP3 ≈ 0.95–1.0; PubChem). This difference, although small, is significant in lead optimisation where a logD shift of 0.2 log units can alter permeability and metabolic stability. The lower topological complexity of the para isomer (complexity 177) compared with the meta isomer (complexity 185) reflects a more symmetric structure that may promote undesirable crystallinity [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and topological complexity |
|---|---|
| Target Compound Data | XLogP3 0.80; complexity 185 |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea (para isomer): XLogP3 ≈ 0.95; complexity 177 |
| Quantified Difference | ΔXLogP3 ≈ −0.15; Δcomplexity +8 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem 2019/2021 release) |
Why This Matters
A lower logP can improve aqueous solubility and reduce off-target membrane partitioning, a parameter that must be controlled when procuring a compound for specific in vitro or in vivo models.
- [1] PubChem. Compound Summary for CID 267335 (meta isomer, complexity 185, XLogP3 0.80) and CID 232152 (para isomer, complexity 177). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
